molecular formula C13H19N3O B2360947 2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide CAS No. 2034445-32-2

2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide

Cat. No. B2360947
CAS RN: 2034445-32-2
M. Wt: 233.315
InChI Key: VCYHJENSIMDJEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .

Scientific Research Applications

Antiproliferative Agents

Pyrimidine derivatives, such as 2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide , have been studied for their antiproliferative properties . These compounds can inhibit the growth of cancer cells by interfering with DNA synthesis. For instance, the derivative API-1, which has a pyrido[2,3-d]pyrimidin-5-one core, shows promising antiproliferative activity .

Antimicrobial Activity

The pyrimidine nucleus is known to exhibit antimicrobial activity . Research into pyrimidine derivatives can lead to the development of new antibiotics that are effective against resistant strains of bacteria.

Anti-inflammatory and Analgesic Applications

Compounds with a pyrimidine structure have been reported to possess anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new pain relief medications.

Hypotensive Agents

Pyrimidine derivatives can also act as hypotensive agents, which are used to lower blood pressure . They can be beneficial in the treatment of hypertension and associated cardiovascular diseases.

Antihistaminic Effects

Some pyrimidine compounds have been found to have antihistaminic effects, which can be useful in treating allergic reactions .

Tyrosine Kinase Inhibition

The pyrimidine derivative TKI-28 is a notable tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play a key role in the signaling pathways of cancer cells, and their inhibition is a targeted approach to cancer therapy.

Future Directions

The future directions for research on “2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide” could involve further exploration of its potential biological activities, given that similar compounds have shown anticancer activity . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential applications.

properties

IUPAC Name

2-cyclopentyl-N-(2-pyrimidin-5-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-13(7-11-3-1-2-4-11)16-6-5-12-8-14-10-15-9-12/h8-11H,1-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYHJENSIMDJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide

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